molecular formula C13H17Cl2NO2S B5580048 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide

2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B5580048
M. Wt: 322.2 g/mol
InChI Key: OGKIQNBLJJQJBU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H17Cl2NO2S and its molecular weight is 322.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0357053 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

A study highlighted the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which is in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hashimoto et al., 2002).

Structural Analysis

Research on menthone- and isomenthone-tosylhydrazones provided insights into their crystal and molecular structures. The study employed three-dimensional, single-crystal X-ray diffractometry to determine the structure, showcasing the sulfonamide group's anti positioning to the more substituted side of the cyclohexyl ring (Mullica et al., 1992).

Oxidation Catalysts

Sulfonamide-substituted iron phthalocyanine was designed considering solubility and stability for potential application as oxidation catalysts. This compound exhibited remarkable stability under oxidative conditions and efficiently oxidized cyclohexene and styrene, highlighting its utility in organic synthesis (Işci et al., 2014).

Anticancer Activity

A study on new dibenzensulfonamides showed their potential as anticancer drug candidates. These compounds induced apoptosis and autophagy in tumor cells while inhibiting carbonic anhydrase isoenzymes, important in tumorigenesis. This research contributes to developing new anticancer therapies (Gul et al., 2018).

Electrophilic Cyanation

Research on the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide provided a more benign method for synthesizing various benzonitriles. This methodology is efficient for electronically different and sterically demanding substrates, demonstrating its utility in pharmaceutical intermediate synthesis (Anbarasan et al., 2011).

Properties

IUPAC Name

2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-9-10(14)7-8-12(13)15/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKIQNBLJJQJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.